molecular formula C8H4FNO2 B027256 5-Fluoroisatin CAS No. 443-69-6

5-Fluoroisatin

Cat. No.: B027256
CAS No.: 443-69-6
M. Wt: 165.12 g/mol
InChI Key: GKODDAXOSGGARJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

5-Fluoroisatin, a fluorinated indole derivative, contains a fluorine at the 5-position and two carbonyls at the 2,3-positions . The carbonyl group at the 3-position reacts with amines or hydrazines to form imines or hydrazones that function as Schiff bases . These Schiff bases are the primary targets of this compound .

Mode of Action

The Schiff base based on this compound coordinates to cobalt, yielding Co-isatin complexes . The metal complexes catalyze oxidative condensation reactions in air by generating singlet oxygen under sunlight . This interaction with its targets leads to changes in the chemical structure and properties of the targets, thereby affecting their function.

Biochemical Pathways

It is known that the compound plays a role in the oxidative condensation reactions . These reactions can affect various downstream effects, including the generation of singlet oxygen and the formation of new compounds .

Pharmacokinetics

It is known that the compound’s solubility and dissolution rates can be modulated through pharmaceutical cocrystallization . This can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability .

Result of Action

It has been reported as the precursor of the sunitinib (sutent) drug . Sunitinib has been approved by the Food and Drugs Administration (FDA) in 2006 for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumor (GIST) .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s ability to catalyze oxidative condensation reactions is dependent on the presence of sunlight . This suggests that the compound’s action, efficacy, and stability can be affected by light exposure and other environmental conditions.

Biochemical Analysis

Biochemical Properties

5-Fluoroisatin has been used as a reaction-based probe for live-cell detection of peroxynitrite by 19 F magnetic resonance spectroscopy . It has also been used in non-invasive detection of peroxynitrite (ONOO(-)) formation in living lung epithelial cells stimulated with interferon-γ (IFN-γ)

Cellular Effects

It has been used in the synthesis of bis-Schiff bases, via condensation with aromatic primary bis-amines in water suspension medium without using any organic solvent or acid catalyst . This suggests that this compound may have potential effects on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to be involved in the synthesis of bis-Schiff bases

Temporal Effects in Laboratory Settings

It has been used in the synthesis of bis-Schiff bases , suggesting that it may have potential long-term effects on cellular function observed in in vitro or in vivo studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Fluoroisatin can be synthesized through several methods. One common method involves the fluorination of isatin using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor . The reaction typically takes place in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of this compound .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoroisatin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. The fluorine atom also improves the compound’s pharmacokinetic properties, making it a valuable building block in drug development .

Properties

IUPAC Name

5-fluoro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKODDAXOSGGARJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80284821
Record name 5-Fluoroisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443-69-6
Record name 443-69-6
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Record name 5-Fluoroisatin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoroisatin
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Synthesis routes and methods I

Procedure details

To a hot solution of conc. H2SO4 (20 mL) at 60° C., (N-(4-Fluoro-phenyl)-2-hydroxyimino-acetamide (5 g, 27.0 mmol) was added portion wise. After completion of the addition, the temperature was increased to 80° C. and maintained for one hour. After completion of the reaction, the reaction mixture was poured on to crushed ice and the resulting precipitate was filtered, washed with water (2-3 times) and dried to obtain the title compound as brick red solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Concentrated sulfuric acid (200 mL) was heated at 50° C., and N-(4-fluorophenyl)-2-hydroxyiminoacetamide was slowly added. The black solution was carefully heated at 90° C. At this temperature, some slight cooling was necessary to keep the temperature at 90° C. When no more heat had developed, the reaction mixture was heated at 90° C. for an additional half hour. The dark-red solution was cooled to room temperature and poured onto 3 L ice water and 1 L ethyl acetate with vigorous stirring. The layers were separated, and the aqueous layer was extracted with ethyl acetate (1×1 L, 1×0.5 L). The combined organic extracts were dried over sodium sulfate, filtered, and evaporated to dryness. Yield: 35.3 g (52%) of a dark red solid, 5-fluoro-1H-indole-2,3-dione.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
3 L
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: While the exact mechanism of action of 5-fluoroisatin is still under investigation, research suggests it interacts with various biological targets. For instance, this compound derivatives have been explored as potential anticancer agents due to their inhibitory activity against indoleamine-2,3-dioxygenase (IDO). [] Furthermore, some derivatives have shown significant inhibitory effects against the vascular endothelial growth factor receptor-2 (VEGFR-2) kinase, suggesting potential anti-angiogenic properties. [] More research is needed to fully elucidate the specific interactions and downstream consequences of this compound with these and other potential targets.

A:

  • Molecular Formula: C8H4FNO2 []
  • Spectroscopic Data:
    • NMR: Distinctive signals in both 1H and 13C NMR spectra corresponding to the aromatic protons and carbons, as well as the N–H proton. The presence of fluorine can be confirmed by 19F NMR. [, , ]

ANone: The provided research papers primarily focus on the synthesis, characterization, and biological evaluation of this compound and its derivatives. Information regarding its material compatibility, stability under different environmental conditions, or specific applications beyond the biomedical context is limited. Further investigation is needed to assess its suitability for various applications and its performance under diverse conditions.

ANone: The provided research papers do not highlight any inherent catalytic properties of this compound. Its primary role in these studies is as a building block or scaffold for synthesizing a variety of derivatives with potential biological activities.

ANone: Yes, computational chemistry plays a crucial role in understanding the properties of this compound. For example:

  • Crystal Structure Prediction: Researchers have used computational methods to predict the crystal structures of this compound and its derivatives. These studies aid in understanding the solid-state behavior and polymorphism of the compound. [, ]
  • Molecular Docking: Docking simulations have been performed to evaluate the binding affinity and interactions of this compound derivatives with various biological targets, such as estrogen receptor alpha (ERα) and VEGFR-2 kinase. [, ]
  • Energy Decomposition Analysis: This computational technique has been used to analyze the intermolecular interaction energies within the crystal structures of this compound, providing insights into its mechanical properties. []

ANone: Modifying the structure of this compound significantly impacts its biological activity. Numerous studies have focused on synthesizing and evaluating a wide range of derivatives to explore these relationships:

  • Substitutions at the 3-position: Introducing various groups at the 3-position of the isatin ring, such as thiosemicarbazones, oximes, and urea derivatives, has led to the identification of compounds with promising antitumor, antibacterial, and antiviral activities. [, , , , , ]
  • Mannich Base Formation: Reacting this compound with formaldehyde and secondary amines yields Mannich bases with altered biological profiles, including enhanced anti-inflammatory and anti-tubercular activities. []
  • Metal Complex Formation: Complexes of this compound Schiff bases with transition metals, such as cobalt(II), nickel(II), copper(II), zinc(II), and cadmium(II), have been synthesized and evaluated for their antibacterial activity. [, ]

ANone: While the provided research predominantly focuses on the synthesis and biological evaluation of this compound derivatives, information regarding the compound's intrinsic stability and specific formulation strategies is limited within these studies.

ANone: The available research primarily centers on the synthesis, structural characterization, and initial biological evaluations of this compound and its derivatives. Comprehensive data regarding the remaining aspects, such as SHE regulations, detailed pharmacological profiles, in vivo efficacy, toxicity studies, environmental impact, and other specific applications, are not extensively covered within these studies.

ANone: The research on this compound demonstrates a strong interdisciplinary nature, integrating knowledge from various scientific fields:

  • Organic Chemistry: The synthesis of this compound derivatives relies heavily on organic chemistry principles and techniques. [, , ]
  • Medicinal Chemistry: Researchers in medicinal chemistry utilize this compound as a scaffold to design and develop novel compounds with potential therapeutic applications, particularly in cancer and infectious diseases. [, , , ]
  • Computational Chemistry: Computational tools and simulations play a crucial role in predicting the properties, understanding the binding modes, and guiding the design of this compound derivatives. [, , ]
  • Biology and Pharmacology: Biological assays and pharmacological evaluations are essential to assess the activity, efficacy, and potential mechanism of action of this compound derivatives. [, , , ]

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